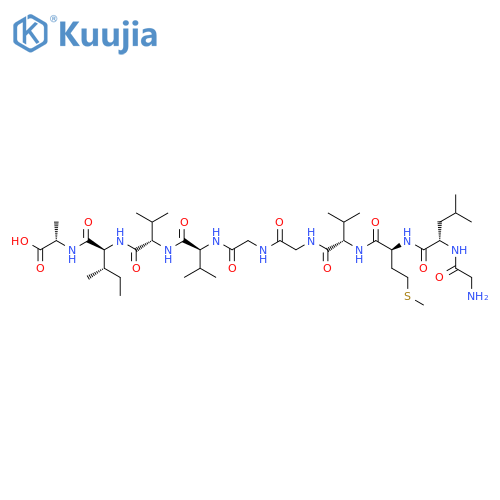Cas no 178949-81-0 (L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-)

178949-81-0 structure
商品名:L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-
CAS番号:178949-81-0
MF:C41H74N10O11S
メガワット:915.151669025421
MDL:MFCD18782294
CID:113019
PubChem ID:9988345
L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 化学的及び物理的性質
名前と識別子
-
- L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-
- Amyloid [beta]-Protein (33-42)
- β-Amyloid: 33-42
- A4 Protein Precursor770 (704-713), APP770 (704-713)
- AMyloid b-Protein (33-42)
- Amyloid β-Protein (33-42) Amyloid β
- APP770 (704-713)
- GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA
- H-GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA-OH
- SS-AMYLOID: 33-42
- GLY-LEU-MET-VAL-GLY-GLY-VAL-VAL-ILE-ALA: GLMVGGVVIA
- β-Amyloid (33-42)
- BETA-AMYLOID (33-42)
- Amyloid β-Protein (33-42)
- AMYLOID BETA-PROTEIN (33-42)
- A4 PROTEIN PRECURSOR770 (704-713)
- AMYLOID BETA
- (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
- 178949-81-0
- AMYLOID BETA/A4 PROTEIN PRECURSOR770 (704-713)
-
- MDL: MFCD18782294
- インチ: InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1
- InChIKey: BTMBQGFLPKEANW-IYEOHQHLSA-N
- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](NC([C@@H](NC(CNC(CNC([C@@H](NC([C@@H](NC([C@@H](NC(CN)=O)CC(C)C)=O)CCSC)=O)C(C)C)=O)=O)=O)C(C)C)=O)C(C)C)=O)C(N[C@H](C(O)=O)C)=O)C
計算された属性
- せいみつぶんしりょう: 914.52600
- どういたいしつりょう: 914.52592439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 21
- 重原子数: 63
- 回転可能化学結合数: 38
- 複雑さ: 1580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 351Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 350.52000
- LogP: 2.70730
L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB545075-1 mg |
Amyloid b-Protein (33-42) Trifluoroacetate; . |
178949-81-0 | 1mg |
€271.50 | 2023-04-14 | ||
| A2B Chem LLC | AE99057-1mg |
AMYLOID BETA-PROTEIN (33-42) |
178949-81-0 | > 95% | 1mg |
$348.00 | 2024-04-20 | |
| A2B Chem LLC | AE99057-5mg |
AMYLOID BETA-PROTEIN (33-42) |
178949-81-0 | > 95% | 5mg |
$569.00 | 2024-04-20 | |
| A2B Chem LLC | AE99057-10mg |
AMYLOID BETA-PROTEIN (33-42) |
178949-81-0 | > 95% | 10mg |
$752.00 | 2024-04-20 | |
| abcr | AB545075-1mg |
Amyloid b-Protein (33-42) Trifluoroacetate; . |
178949-81-0 | 1mg |
€287.00 | 2025-02-16 |
L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl- 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
178949-81-0 (L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-) 関連製品
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 144189-71-9(β-Amyloid (22-35))
- 131602-53-4(β-Amyloid (25-35))
- 1999-43-5(DL-Alanyl-DL-methionine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:178949-81-0)L-Alanine,glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-

清らかである:99%
はかる:1mg
価格 ($):161.0